molecular formula C9H18O B1615869 2,6-Dimethyl-6-hepten-2-ol CAS No. 32779-58-1

2,6-Dimethyl-6-hepten-2-ol

Cat. No.: B1615869
CAS No.: 32779-58-1
M. Wt: 142.24 g/mol
InChI Key: ICHVSYBMEODCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-6-hepten-2-ol is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is a tertiary alcohol, characterized by a hydroxy group (-OH) attached to a saturated carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-6-hepten-2-ol can be synthesized through several methods. One common approach involves the reduction or catalytic hydrogenation of methylheptenone . Another method includes the reaction of geranonitrile with alcoholic potassium hydroxide .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical processes that ensure high yield and purity. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-6-hepten-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-Dimethyl-6-hepten-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-6-hepten-2-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in various biochemical reactions, influencing cellular processes and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

2,6-Dimethyl-6-hepten-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

2,6-dimethylhept-6-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(2)6-5-7-9(3,4)10/h10H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHVSYBMEODCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334402
Record name 2,6-Dimethyl-6-hepten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32779-58-1
Record name 2,6-Dimethyl-6-hepten-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-6-hepten-2-ol
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-6-hepten-2-ol
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-6-hepten-2-ol
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-6-hepten-2-ol
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-6-hepten-2-ol
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-6-hepten-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.